

A Technical Guide to the Solubility of Toltrazuril-d3 in Organic Solvents

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Compound of Interest

Compound Name: Toltrazuril-d3

Cat. No.: B583622

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Disclaimer: Direct quantitative solubility data for **Toltrazuril-d3** is not readily available in the provided search results. As **Toltrazuril-d3** is a deuterated analog of Toltrazuril, its solubility profile in organic solvents is expected to be highly similar to that of the parent compound. The following data for Toltrazuril is presented as a close approximation for **Toltrazuril-d3**.

Executive Summary

This technical guide provides a comprehensive overview of the solubility of Toltrazuril, serving as a proxy for **Toltrazuril-d3**, in various organic solvents. The document includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and the structural relationship between Toltrazuril and its deuterated form. This information is intended to support research, formulation development, and other scientific applications involving **Toltrazuril-d3**.

Quantitative Solubility Data

The solubility of Toltrazuril has been reported in a range of common organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of Toltrazuril in Common Organic Solvents

Solvent	Solubility	Temperature
Dimethyl Sulfoxide (DMSO)	~25 mg/mL	Not Specified
Dimethylformamide (DMF)	~25 mg/mL[1]	Not Specified
Ethanol	~1 mg/mL[1]	Not Specified
Ethyl Acetate	9.640×10^{-3} (mole fraction)	298.15 K[2]
Dichloromethane	6.103×10^{-3} (mole fraction)	298.15 K
Toluene	3.132×10^{-3} (mole fraction)	298.15 K
Isopropyl Alcohol	0.9795×10^{-3} (mole fraction)	298.15 K
Polyethylene Glycol	Soluble	Not Specified
Propylene Glycol	Soluble	Not Specified

Table 2: Temperature-Dependent Solubility of Toltrazuril in Various Solvents (Mole Fraction, $\times 10^{-3}$)

Temperature (K)	Ethyl Acetate	Dichloromethane	Toluene	Ethanol	Isopropyl Alcohol
283.15	6.989	4.654	2.213	1.121	0.6987
288.15	7.781	5.152	2.521	1.258	0.7891
293.15	8.683	5.618	2.823	1.409	0.8817
298.15	9.640	6.103	3.132	1.567	0.9795
303.15	10.69	6.631	3.454	1.733	1.083
308.15	11.83	7.195	3.791	1.908	1.192
313.15	13.08	7.801	4.145	2.091	1.307
318.15	14.43	8.452	4.518	2.284	1.428
323.15	15.89	9.151	4.911	2.488	1.556

Experimental Protocols

The following is a detailed methodology for determining the solubility of **Toltrazuril-d3** in organic solvents, based on a reported HPLC method for Toltrazuril.

Objective: To determine the equilibrium solubility of **Toltrazuril-d3** in a given organic solvent at a specified temperature.

Materials:

- **Toltrazuril-d3** (crystalline solid)
- Selected organic solvent (HPLC grade)
- Thermostatic shaker/incubator
- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- Reversed-phase C18 column
- Syringe filters (0.22 μm)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

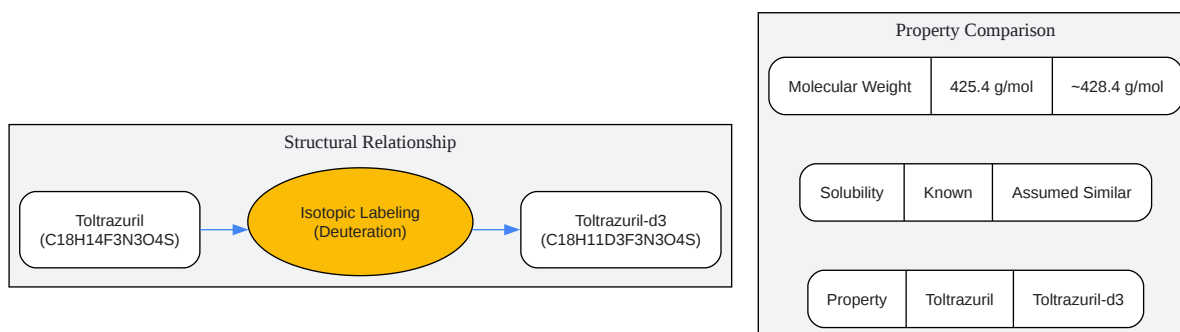
- Preparation of Saturated Solutions:
 - Add an excess amount of **Toltrazuril-d3** to a series of vials, each containing a known volume of the selected organic solvent.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).
 - Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Collection and Preparation:
 - After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.
 - Immediately filter the aliquot through a 0.22 μm syringe filter into a pre-weighed volumetric flask.
 - Record the exact mass of the filtered solution.
 - Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.
- HPLC Analysis:
 - Prepare a series of standard solutions of **Toltrazuril-d3** of known concentrations in the mobile phase.
 - Inject the standard solutions into the HPLC system to construct a calibration curve.
 - Inject the prepared sample solutions into the HPLC system.
 - The composition of the equilibrium mixture solution is measured by the HPLC with a UV detector set at an appropriate wavelength (e.g., 280 nm). The mobile phase can be pure methanol.
- Calculation of Solubility:
 - Using the calibration curve, determine the concentration of **Toltrazuril-d3** in the diluted sample solutions.
 - Back-calculate the concentration in the original saturated solution, accounting for the dilution factor and the mass of the solution.

- Express the solubility in desired units, such as mg/mL or mole fraction. The mole fraction solubility (x_e) can be calculated using the masses (m) and molar masses (M) of the solute (1) and solvent (2).

Visualizations

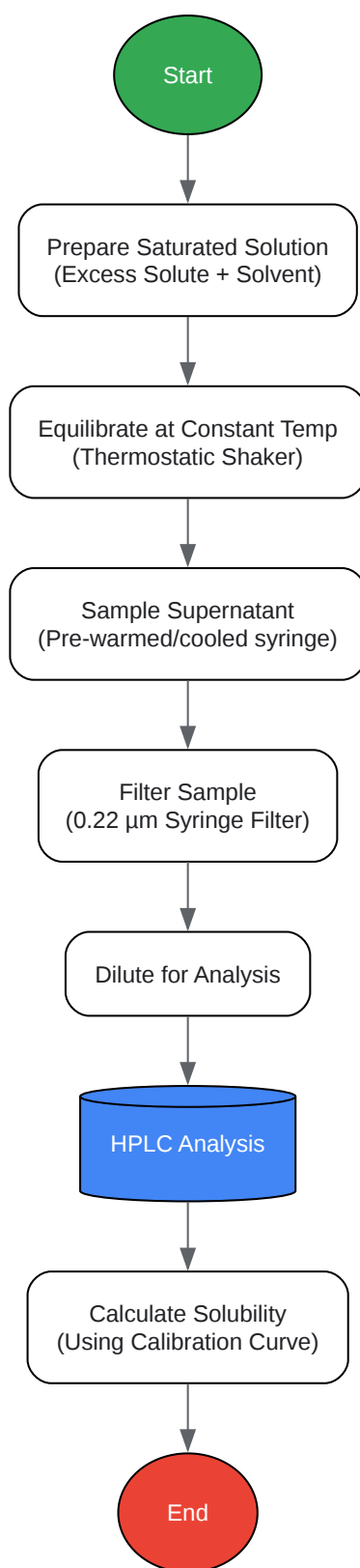
Logical Relationship between Toltrazuril and Toltrazuril-d3



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Caption: Structural relationship between Toltrazuril and **Toltrazuril-d3**.

Experimental Workflow for Solubility Determination



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Caption: Workflow for determining **Toltrazuril-d3** solubility.

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References

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